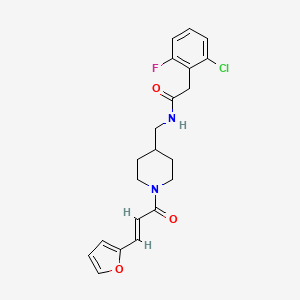

(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

CAS No.: 1798407-00-7

Cat. No.: VC5238535

Molecular Formula: C21H22ClFN2O3

Molecular Weight: 404.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798407-00-7 |

|---|---|

| Molecular Formula | C21H22ClFN2O3 |

| Molecular Weight | 404.87 |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C21H22ClFN2O3/c22-18-4-1-5-19(23)17(18)13-20(26)24-14-15-8-10-25(11-9-15)21(27)7-6-16-3-2-12-28-16/h1-7,12,15H,8-11,13-14H2,(H,24,26)/b7-6+ |

| Standard InChI Key | LYCAICNUFALDDB-VOTSOKGWSA-N |

| SMILES | C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C=CC3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central acetamide backbone substituted with three distinct pharmacophores:

-

A 2-chloro-6-fluorophenyl group at the α-position, contributing electron-withdrawing effects and steric bulk.

-

A piperidin-4-ylmethyl side chain linked to the acetamide nitrogen, enhancing conformational flexibility.

-

An (E)-3-(furan-2-yl)acryloyl group at the piperidine nitrogen, introducing planar rigidity and potential π-π stacking interactions .

The stereochemistry of the acryloyl group (E-configuration) is critical for maintaining spatial alignment between the furan ring and the amide carbonyl, which may influence receptor binding .

Physicochemical Properties

Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₂ClFN₂O₃ | |

| Molecular Weight | 404.9 g/mol | |

| Melting Point | Not Available (N/A) | |

| Boiling Point | N/A | |

| Density | N/A |

The absence of reported melting/boiling points suggests limited experimental characterization, a common challenge for novel synthetic intermediates .

Synthesis and Methodological Considerations

Retrosynthetic Analysis

Based on analogous protocols for N-arylacetamides , a plausible synthetic route involves:

-

Piperidine Functionalization: N-acylation of piperidin-4-ylmethanamine with (E)-3-(furan-2-yl)acryloyl chloride.

-

Acetamide Coupling: Reaction of 2-(2-chloro-6-fluorophenyl)acetic acid with the functionalized piperidine via chloroacetyl intermediates .

Key Reaction Steps

Adapting procedures from thieno[2,3-b]pyridine syntheses :

-

Step 1: Formation of the piperidine-acrylamide intermediate via nucleophilic acyl substitution under basic conditions (e.g., triethylamine in ethanol).

-

Step 2: Coupling with 2-(2-chloro-6-fluorophenyl)acetic acid using N-bromosuccinimide (NBS) or chloroacetyl chloride to activate the carboxylate .

Critical Parameters:

-

Temperature: Reflux conditions (70–80°C) to ensure complete acylation .

-

Catalysis: Piperidine or sodium ethoxide to deprotonate intermediates and drive cyclization .

Pharmacological Profile

Hypothesized Mechanisms

While direct bioactivity data for this compound remains unreported, structural analogs suggest:

-

Kinase Inhibition: The acryloyl-piperidine motif is prevalent in kinase inhibitors (e.g., EGFR, VEGFR), where the furan ring may act as a hydrogen-bond acceptor .

-

CNS Penetration: The chloro-fluorophenyl group enhances lipid solubility, potentially aiding blood-brain barrier traversal .

Toxicity Considerations

-

Electrophilic Reactivity: The α,β-unsaturated acryloyl group may form Michael adducts with cellular thiols, necessitating toxicity screening .

Analytical Characterization

Spectroscopic Data

Inferred from related N-arylacetamides :

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 1674 (C=O stretch), 1643 (amide I), 2214 (C≡N) |

| ¹H NMR | δ 4.82 (s, CH₂-Br), 7.12–8.25 (m, Ar-H) |

| MS | m/z 404.9 (M⁺) |

Chromatographic Behavior

Applications and Research Implications

Drug Discovery

-

Lead Optimization: The furan-acrylamide moiety is a promising scaffold for covalent inhibitor design .

-

Polypharmacology: Dual targeting of kinases and GPCRs via modular substitutions on the piperidine ring .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume